4-(Bromomethyl)oxane-4-carbonitrile
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Overview
Description
4-(Bromomethyl)oxane-4-carbonitrile is an organic compound with the molecular formula C₇H₁₀BrNO and a molecular weight of 204.06 g/mol . It is a derivative of oxane, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)oxane-4-carbonitrile typically involves the bromination of oxane derivatives. One common method includes the reaction of oxane with bromine in the presence of a suitable catalyst . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)oxane-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form oxane-4-carboxylic acid derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Various substituted oxane derivatives.
Oxidation: Oxane-4-carboxylic acids.
Reduction: Primary amines.
Scientific Research Applications
4-(Bromomethyl)oxane-4-carbonitrile is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)oxane-4-carbonitrile involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, facilitating various substitution reactions . The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)oxane-4-carbonitrile
- 4-(Iodomethyl)oxane-4-carbonitrile
- 4-(Hydroxymethyl)oxane-4-carbonitrile
Uniqueness
4-(Bromomethyl)oxane-4-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1374656-55-9 |
---|---|
Molecular Formula |
C7H10BrNO |
Molecular Weight |
204.06 g/mol |
IUPAC Name |
4-(bromomethyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C7H10BrNO/c8-5-7(6-9)1-3-10-4-2-7/h1-5H2 |
InChI Key |
BODZWWWBFVYZBR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CBr)C#N |
Origin of Product |
United States |
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